2-(2,4-difluorophenyl)-5-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole
Overview
Description
2-(2,4-difluorophenyl)-5-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole is a useful research compound. Its molecular formula is C18H17F2N3OS and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.10603967 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, including oxazoles and thiazoles, is a significant area of research. The work by Honey et al. (2012) demonstrates the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a wide range of trifluoromethyl-oxazoles, -thiazoles, and other heterocycles. This research highlights the potential for creating diverse trifluoromethyl heterocycles from a single precursor, showcasing the relevance of such compounds in synthetic organic chemistry.
Antimicrobial and Antioxidant Activities
The incorporation of thiazole and oxazole moieties into compounds has been shown to impart antimicrobial and antioxidant properties. Stanchev et al. (1999) synthesized new amino acids and peptides containing thiazole and oxazole structures, demonstrating moderate antibacterial activity against various bacteria and fungi. Similarly, Talapuru et al. (2014) prepared amidomethane sulfonyl-linked bis heterocycles, including pyrrolyl oxazoles and thiazoles, with significant antioxidant activity, surpassing that of Ascorbic acid in some cases.
Metal Sensing and Fluorescence
Compounds with oxazole and thiazole moieties have applications in sensing and fluorescence. Tanaka et al. (2001) developed benzoxazole and benzothiazole analogues sensitive to pH changes and specific metal cations, suggesting their utility in fluorescent probes for magnesium and zinc ions. This research indicates the potential of such compounds in developing new materials for bioimaging and environmental monitoring.
Coordination Chemistry
The coordination chemistry of heterocyclic compounds, including those related to the queried chemical structure, plays a crucial role in developing novel materials and catalysts. Klingele and Brooker (2003) reviewed the coordination chemistry of 4-substituted 1,2,4-triazoles and related ligands, demonstrating the diverse coordination modes and applications of these compounds in creating complex materials with specific properties.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-5-methyl-4-[[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methyl]-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3OS/c1-11-15(10-23-7-2-3-16(23)18-21-6-8-25-18)22-17(24-11)13-5-4-12(19)9-14(13)20/h4-6,8-9,16H,2-3,7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGLPQPUQCAJGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)F)F)CN3CCCC3C4=NC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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